molecular formula C11H16N2O5 B1243389 Talaglumetad CAS No. 441765-98-6

Talaglumetad

Cat. No.: B1243389
CAS No.: 441765-98-6
M. Wt: 256.25 g/mol
InChI Key: UPSXYNJDCKOCFD-QIMCWZKGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Talaglumetad hydrochloride is synthesized through a series of chemical reactions involving the formation of a bicyclohexane structure. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Talaglumetad hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound hydrochloride is Eglumegad, which is the active drug that exerts the therapeutic effects .

Scientific Research Applications

    Chemistry: Used as a model compound to study the behavior of metabotropic glutamate receptor agonists.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders such as anxiety and schizophrenia.

    Industry: Used in the development of new drugs targeting metabotropic glutamate receptors

Mechanism of Action

Talaglumetad hydrochloride acts as a prodrug of Eglumegad, which is a selective agonist for the metabotropic glutamate receptor group II subtypes mGluR2 and mGluR3. These receptors are involved in modulating neurotransmitter release and synaptic plasticity. The activation of mGluR2 and mGluR3 by Eglumegad leads to the inhibition of cyclic adenosine monophosphate (cAMP) formation, which in turn reduces the release of glutamate and gamma-aminobutyric acid (GABA) at synapses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Talaglumetad hydrochloride is unique in its ability to act as a prodrug, releasing the active compound Eglumegad upon hydrolysis. This prodrug strategy enhances the bioavailability and stability of the active drug, making it more effective in clinical applications .

Properties

CAS No.

441765-98-6

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C11H16N2O5/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t4-,5-,6-,7-,11-/m0/s1

InChI Key

UPSXYNJDCKOCFD-QIMCWZKGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N

SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N

Synonyms

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
LY 544344
LY-544344
LY544344

Origin of Product

United States

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